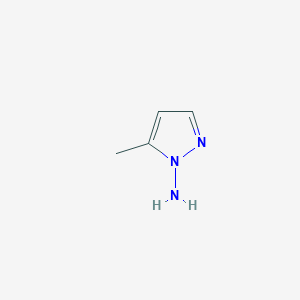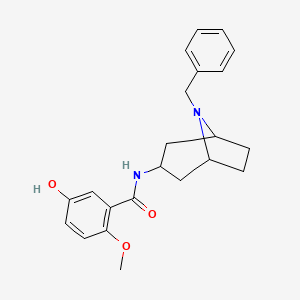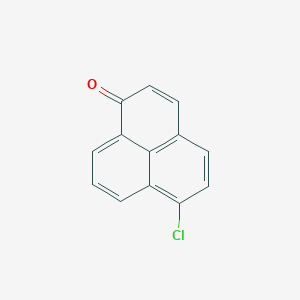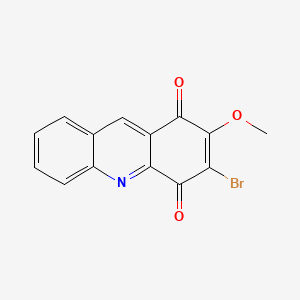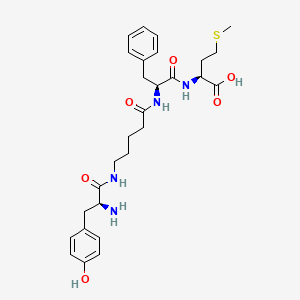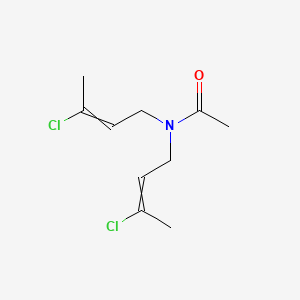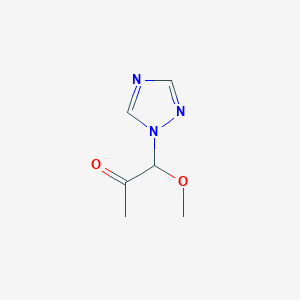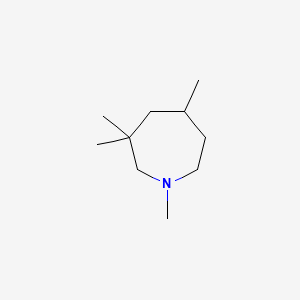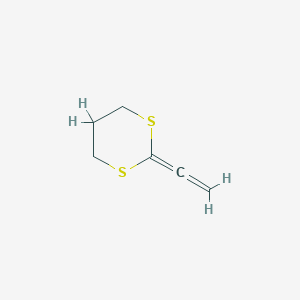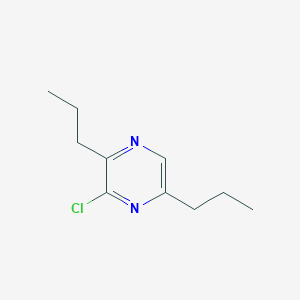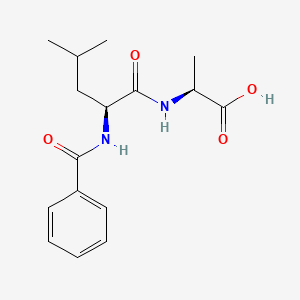
N-Benzoyl-L-leucyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-L-leucyl-L-alanine is a synthetic compound that belongs to the class of N-acyl amino acids It is derived from the amino acids leucine and alanine, with a benzoyl group attached to the nitrogen atom of the leucine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-alanine typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and alanine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected leucine is coupled with alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-Benzoyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and benzoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Leucine, alanine, and benzoic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
科学的研究の応用
N-Benzoyl-L-leucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and amide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of N-Benzoyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Benzoyl-L-alanine: Similar structure but lacks the leucine residue.
N-Benzoyl-L-leucine: Similar structure but lacks the alanine residue.
N-Benzoyl-L-phenylalanine: Similar structure but contains phenylalanine instead of leucine and alanine.
Uniqueness
N-Benzoyl-L-leucyl-L-alanine is unique due to the presence of both leucine and alanine residues, which may confer distinct biochemical properties and interactions compared to other N-acyl amino acids. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
82364-19-0 |
|---|---|
分子式 |
C16H22N2O4 |
分子量 |
306.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H22N2O4/c1-10(2)9-13(15(20)17-11(3)16(21)22)18-14(19)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,20)(H,18,19)(H,21,22)/t11-,13-/m0/s1 |
InChIキー |
UGXSTVCPQHICEK-AAEUAGOBSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



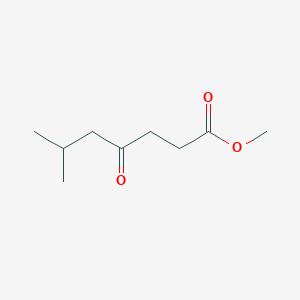
silane](/img/structure/B14431490.png)
